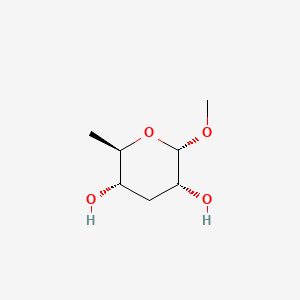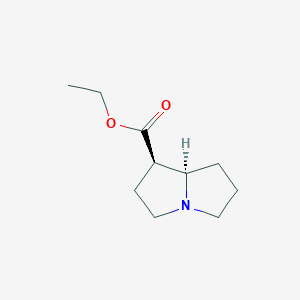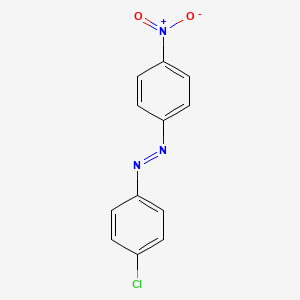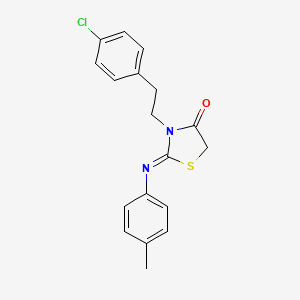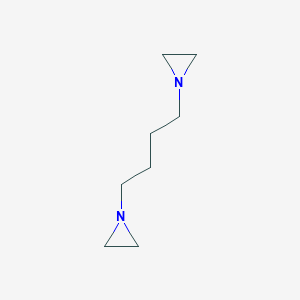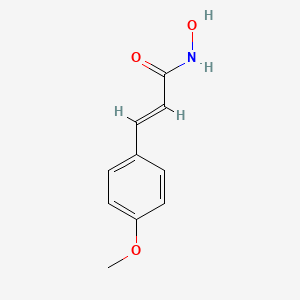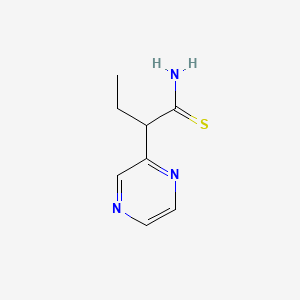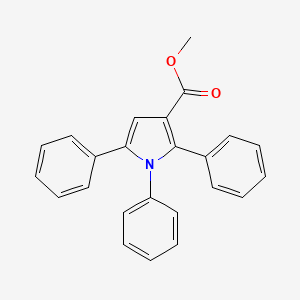
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine, methyl, and phenyl groups
Preparation Methods
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method includes the reaction of dichlorodimethylsilane with phenylmagnesium bromide under controlled conditions to yield the desired disilane compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the silicon centers.
Coupling Reactions: The compound can undergo coupling reactions with other organosilicon compounds, forming larger silicon-containing structures.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and materials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atoms can interact with molecular targets through covalent bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions are typically governed by the electronic and steric properties of the substituents attached to the silicon centers.
Comparison with Similar Compounds
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has similar reactivity but lacks the phenyl groups, which can influence its chemical behavior.
1,2-Dichloroethane: While structurally different, it shares some reactivity patterns due to the presence of chlorine atoms.
1,1-Dichloro-2,2-dimethylcyclopropane: Another chlorinated compound with distinct structural features and reactivity.
Properties
CAS No. |
29442-41-9 |
|---|---|
Molecular Formula |
C14H16Cl2Si2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
chloro-(chloro-methyl-phenylsilyl)-methyl-phenylsilane |
InChI |
InChI=1S/C14H16Cl2Si2/c1-17(15,13-9-5-3-6-10-13)18(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
HHRQHEVSQICRND-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)([Si](C)(C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

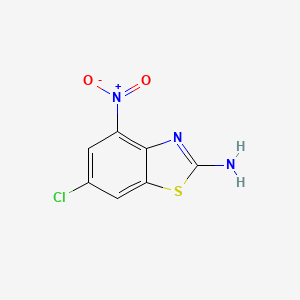
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
